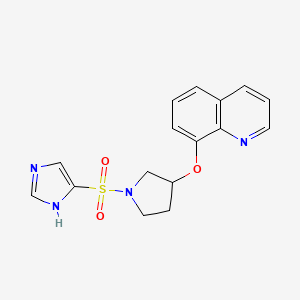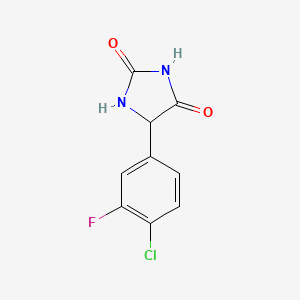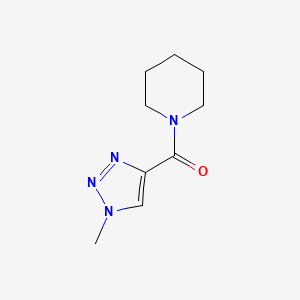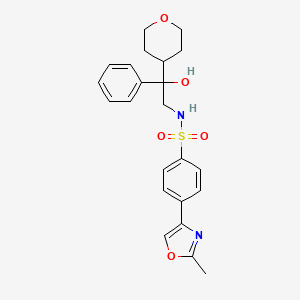
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In neuroscience, it has been shown to enhance the release of dopamine and inhibit the reuptake of serotonin, leading to increased neurotransmitter levels and improved synaptic transmission. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways.
Biochemical and physiological effects
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, it has been found to improve cognitive function and memory retention in animal models, as well as reduce anxiety and depression-like behaviors. In cancer research, it has been shown to inhibit tumor growth and metastasis in various cancer cell lines and animal models, as well as enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for laboratory experiments, including its relatively simple synthesis method, high purity and stability, and diverse range of potential applications. However, there are also limitations to its use, including its relatively low solubility in water and certain organic solvents, as well as its potential toxicity and side effects at high doses.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide, including further investigation of its mechanism of action and molecular targets, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation of its potential clinical applications in various diseases and disorders. Additionally, future research may explore the synthesis and evaluation of novel derivatives and analogs of this compound with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves the reaction of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields the desired compound, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, it has been studied for its effects on neurotransmitter systems and neuronal signaling pathways. In cancer research, it has been evaluated for its anticancer properties and potential use as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-2,3-dihydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)13(7-17)18-14(19)11-8-20-12-5-4-9(16)6-10(11)12/h4-6,11,13H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGHMBNNQZJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1COC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)



![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2906864.png)


![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)